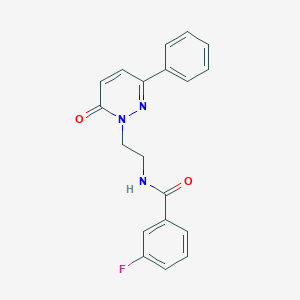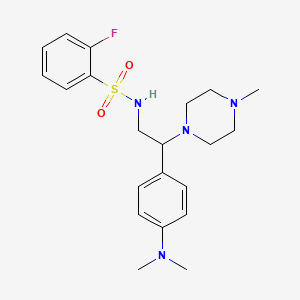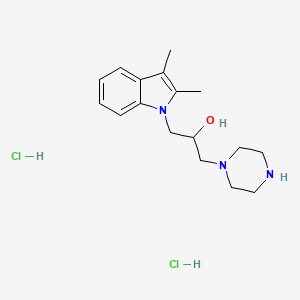![molecular formula C18H18N2O5S2 B2819214 2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide CAS No. 2097896-69-8](/img/structure/B2819214.png)
2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regiocontrolled Synthesis : The photooxygenation of 2-thiophenyl-substituted furans, closely related to the structural components of the query compound, leads to the synthesis of γ-hydroxybutenolides, showcasing a method for regiocontrolled and quantitative synthesis that could be relevant for the compound (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Efficient Synthesis Techniques : The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, achieved via a one-pot three-component synthesis, demonstrates the efficient production of furan and thiophene derivatives, which might suggest similar synthetic applicability for the compound in focus (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Pharmacological Evaluation
- Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including thiophene derivatives, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), pointing towards potential therapeutic applications of structurally similar compounds (Shukla et al., 2012).
Antimicrobial Activity
- Antimicrobial Schiff Bases : The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their evaluation for antimicrobial activity suggest the potential of furan and thiophene derivatives in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Chemical Reactions and Derivatives
- Geminally Activated Nitro Dienes : The synthesis of geminally activated 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes demonstrates the versatile chemical reactivity of furan and thiophene moieties, which could be extrapolated to the utility of the compound under discussion (Baichurin et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 5-furan-2yl [1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4h [1,2,4] triazole-3-thiol, have been found to exhibit diverse pharmacological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that similar compounds interact with their targets to induce changes at the molecular level . These changes can lead to various downstream effects, contributing to the compound’s overall pharmacological activity.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a broad spectrum of biological activities . The compound’s interaction with these pathways could lead to downstream effects that contribute to its overall pharmacological activity.
Result of Action
Similar compounds have been shown to exhibit a variety of pharmacological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c19-18(21)11-25-14-3-5-15(6-4-14)27(22,23)20-10-16(13-7-9-26-12-13)17-2-1-8-24-17/h1-9,12,16,20H,10-11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDZHMQWFSGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)
![5-allyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2819132.png)
![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)

![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)
![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)
